1-(2-Amino-1,3-thiazol-4-YL)butan-1-one
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Overview
Description
1-(2-Amino-1,3-thiazol-4-YL)butan-1-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,3-thiazol-4-YL)butan-1-one typically involves the reaction of 2-amino-1,3-thiazole with butanone under specific conditions. One common method includes the use of zinc oxide nanoparticles as a catalyst in an ethanol medium . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,3-thiazol-4-YL)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
1-(2-Amino-1,3-thiazol-4-YL)butan-1-one has several scientific research applications, including:
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-4-YL)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt the function of essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
1-(2-Amino-1,3-thiazol-4-YL)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Unlike other thiazole derivatives, this compound exhibits a broader spectrum of antimicrobial and anticancer properties, making it a valuable candidate for further research and development .
Biological Activity
1-(2-Amino-1,3-thiazol-4-YL)butan-1-one, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₂OS, with a molecular weight of approximately 170.23 g/mol. The thiazole ring contributes significantly to its biological interactions due to its unique electron-donating and electron-withdrawing properties.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit notable antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. The thiazole ring's ability to interact with microbial enzymes is believed to inhibit their growth and proliferation .
Antitumor Activity
Several studies have highlighted the potential of thiazole derivatives as anticancer agents. The mechanism often involves the inhibition of specific enzymes linked to cancer cell proliferation. In vitro tests have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) by disrupting cellular signaling pathways .
Table 1: Summary of Antitumor Activity
Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
---|---|---|---|
This compound | MCF-7 | <5 | Induces apoptosis |
This compound | HT29 | <10 | Inhibits cell proliferation |
Platelet Aggregation Inhibition
Thiazole derivatives have also been studied for their effects on platelet aggregation. Research suggests that these compounds can inhibit platelet aggregation, which is crucial for preventing thrombotic diseases. The interaction with specific receptors on platelets may modulate their activation state .
The biological activity of this compound is largely attributed to its ability to bind to various biological targets. Molecular docking studies have shown that this compound can interact with proteins involved in critical pathways such as apoptosis and cell cycle regulation. For example, binding affinity studies indicate significant interactions with the Bcl-2 protein family, which plays a vital role in regulating apoptosis .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiazole derivatives, researchers synthesized several analogs of this compound. The results demonstrated a significant reduction in viability in MCF-7 cells after treatment with these compounds compared to controls. The most potent derivatives showed IC₅₀ values below 5 µg/mL, indicating strong cytotoxic effects against breast cancer cells .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted on various thiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) in the range of 10–20 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-6(10)5-4-11-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
BWUZHCFDNHJEJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CSC(=N1)N |
Origin of Product |
United States |
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